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molecular formula C6H10N2S B1287765 4-aminotetrahydro-2H-thiopyran-4-carbonitrile CAS No. 50289-20-8

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

Cat. No. B1287765
M. Wt: 142.22 g/mol
InChI Key: CYWPCNCIUAEHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646172

Procedure details

Using the procedure of Stage 1 of Example 1, 8 ml of ammonium hydroxide, 1.58 g of ammonium chloride, 1.23 g of sodium cyanide and 2.51 g of tetrahydro-4H-thiopyran-4-one were reacted and the mixture was stirred for 18 hours at ambient temperature. Extraction was carried out 3 times with methylene chloride, followed by washing with salt water and drying to obtain 2.88 g of the expected product (white crystals) melting at 51°-52° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
2.51 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[S:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1>>[NH2:2][C:11]1([C:5]#[N:4])[CH2:12][CH2:13][S:8][CH2:9][CH2:10]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
2.51 g
Type
reactant
Smiles
S1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
by washing with salt water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1(CCSCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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